

Bicalutamide-d4: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Bicalutamide-d4	
Cat. No.:	B563003	Get Quote

For researchers, scientists, and drug development professionals, this document provides an indepth guide to the chemical properties, structure, and application of **Bicalutamide-d4**. This deuterated analog of the non-steroidal antiandrogen, Bicalutamide, serves as a critical internal standard for its quantification in biological matrices.

Core Chemical Properties and Structure

Bicalutamide-d4 is structurally identical to Bicalutamide, with the exception of four deuterium atoms on the fluorophenyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

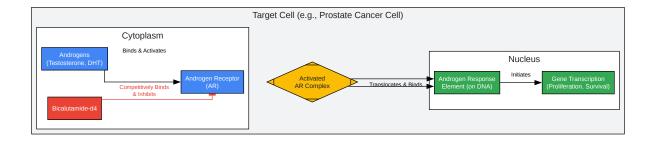


Property	Data	
Chemical Name	N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide[1]	
Synonyms	N-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4; ICI-176334-d4; Casodex-d4[2][3]	
Molecular Formula	C18H10D4F4N2O4S[1][3]	
Molecular Weight	434.4 g/mol [1][3][4]	
CAS Number	1185035-71-5[1][2][3]	
Physical State	Solid[1][5]	
Purity	≥95%[3], ≥99% deuterated forms (d1-d4)[1]	
Solubility	Soluble in DMSO and Methanol[1]	
SMILES	[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O) (=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F) (F)F)O)[2H][2]	
InChI Key	LKJPYSCBVHEWIU-ZDPIWEEJSA-N[1][2]	

Mechanism of Action: Androgen Receptor Antagonism

Bicalutamide, and by extension its deuterated form, functions as a pure, non-steroidal androgen receptor (AR) antagonist.[1][6] It competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the activation of androgen-responsive genes that are crucial for prostate cell proliferation and survival. This mechanism is fundamental to its therapeutic use in treating prostate cancer.[6]





Click to download full resolution via product page

Bicalutamide's competitive antagonism of the Androgen Receptor.

Experimental Protocols Use as an Internal Standard for Quantification

Bicalutamide-d4 is primarily intended for use as an internal standard for the quantification of bicalutamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Objective: To accurately quantify the concentration of Bicalutamide in a biological matrix (e.g., plasma, serum).

Methodology:

- Sample Preparation: A known amount of Bicalutamide-d4 solution is spiked into the biological sample containing the unknown quantity of Bicalutamide.
- Extraction: The Bicalutamide and **Bicalutamide-d4** are extracted from the biological matrix using an appropriate solvent (e.g., through liquid-liquid extraction or solid-phase extraction).
- Analysis by LC-MS/MS:

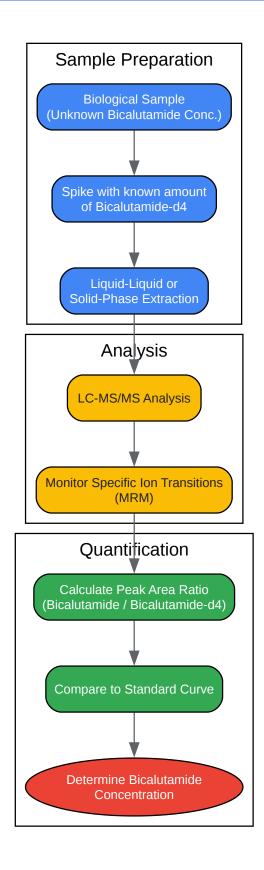






- The extracted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).
- The two compounds are separated chromatographically.
- The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bicalutamide and Bicalutamide-d4 (Multiple Reaction Monitoring - MRM).
- Quantification: The ratio of the peak area of Bicalutamide to the peak area of Bicalutamided4 is calculated. This ratio is then used to determine the concentration of Bicalutamide in the original sample by comparing it to a standard curve prepared with known concentrations of Bicalutamide and a constant concentration of Bicalutamide-d4.





Click to download full resolution via product page

Workflow for Bicalutamide quantification using **Bicalutamide-d4**.



Synthesis Outline

The synthesis of **Bicalutamide-d4** follows established routes for Bicalutamide, utilizing a deuterated starting material. A common industrial synthesis involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The resulting epoxide ring is then opened by a deuterated fluorothiophenol, and a subsequent oxidation step yields the final product.[9]

Key Steps:

- Amide Formation: Reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride.
- Epoxidation: Formation of an epoxide from the acrylamide intermediate.
- Thioether Formation: Ring-opening of the epoxide with 4-fluoro-d4-thiophenol.
- Oxidation: Oxidation of the resulting thioether to a sulfone to yield Bicalutamide-d4.

Detailed synthetic procedures for analogous non-deuterated compounds can be found in the literature, providing a template for this synthesis.[9][10] It's important to note that reaction conditions may require optimization for the deuterated analog.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. Bicalutamide-d4 | C18H14F4N2O4S | CID 49849567 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. (R)-Bicalutamide-d4 | C18H14F4N2O4S | CID 46780799 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]



- 6. go.drugbank.com [go.drugbank.com]
- 7. Bicalutamide Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 9. WO2012042532A1 Process for preparing bicalutamide Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bicalutamide-d4: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563003#bicalutamide-d4-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com